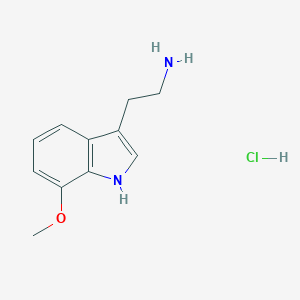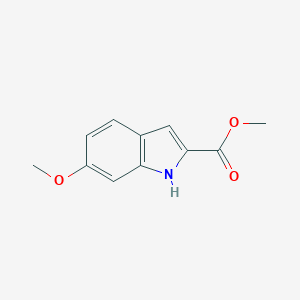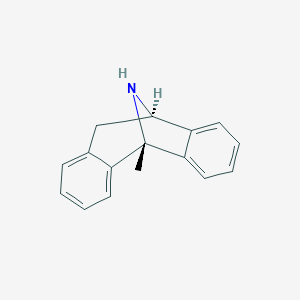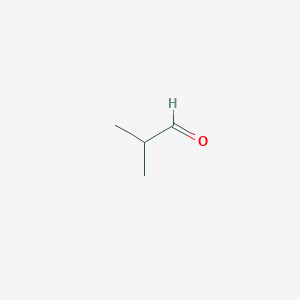
Allyl diethylphosphonoacetate
Übersicht
Beschreibung
Allyl diethylphosphonoacetate, also known as Phosphonoacetic acid P,P-diethyl allyl ester, is a chemical compound with the linear formula (C2H5O)2P(O)CH2COOCH2CH=CH2 . It has a molecular weight of 236.20 .
Synthesis Analysis
The synthesis of Allyl diethylphosphonoacetate can be achieved from Diethylphosphonoacetic acid and Allyl alcohol . It has also been used in the preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes .Molecular Structure Analysis
The molecular structure of Allyl diethylphosphonoacetate is (C2H5O)2P(O)CH2COOCH2CH=CH2 . It contains a total of 31 bonds, including 14 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester(s) (aliphatic), and 1 phosphonate(s) (thio-) .Chemical Reactions Analysis
Allyl diethylphosphonoacetate is a reactant for Horner-Wadsworth-Emmons reaction, preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes, and preparation of salicylihalamide analog saliphenylhalamide as potential vacuolar ATPase inhibitors and anticancer agents .Physical And Chemical Properties Analysis
Allyl diethylphosphonoacetate is a liquid with a refractive index of 1.445 . It has a boiling point of 157-158 °C/10 mmHg and a density of 1.12 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Horner-Wadsworth-Emmons Reaction
Allyl diethylphosphonoacetate is used as a reactant in the Horner-Wadsworth-Emmons reaction . This reaction is a useful method for forming carbon-carbon double bonds (alkenes) from carbonyl precursors .
Preparation of Phosphonate-Functionalized Cyclopentenones
This compound is used in the preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes . Cyclopentenones are important structures in organic chemistry and are found in many natural products .
Synthesis of Saliphenylhalamide Analogs
Allyl diethylphosphonoacetate is used in the synthesis of saliphenylhalamide analogs . These analogs are potential vacuolar ATPase inhibitors and anticancer agents .
Solid-Phase Synthesis of Olefin-Containing Peptides
This compound is used in the solid-phase synthesis of olefin-containing peptides via the Horner-Emmons reaction . These peptides can act as inhibitors of HTLV-1 protease .
Synthesis of Fluorescent Poly (Aromatic Amide) Dendrimers
Allyl diethylphosphonoacetate is used in the synthesis of fluorescent poly (aromatic amide) dendrimers . These dendrimers have potential applications in various fields such as drug delivery, diagnostics, and imaging .
Chemoselective Activation with Triflic Anhydride
This compound is used in a method for the modular preparation of phosphonylated derivatives via chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
Wirkmechanismus
Target of Action
Allyl diethylphosphonoacetate is an organic phosphorus compound It’s known to react with various organic compounds such as ketones, aldehydes, carboxylic acids, and alkynes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can participate in phosphonation reactions, where it reacts with ketones, aldehydes, carboxylic acids, and alkynes to form phosphonate compounds . It can also participate in Michael addition reactions, reacting with nucleophiles such as amines, alcohols, and thiols to form phosphonate derivatives .
Biochemical Pathways
It’s known to be used in the synthesis of various organic compounds, indicating its involvement in multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 112 g/mL at 25°C . This suggests that it may have good solubility in organic solvents, which could potentially influence its absorption and distribution in biological systems.
Result of Action
It’s known to be used in the synthesis of various organic compounds, including potential inhibitors of htlv-1 protease , indicating that it may have potential therapeutic applications.
Action Environment
The action of Allyl diethylphosphonoacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . It’s also important to note that the compound should be handled and stored properly to maintain its stability and efficacy. It should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Allyl diethylphosphonoacetate were not found in the search results, it is worth noting that untargeted metabolomics studies and further validation studies should be performed to discover more reliable Biomarkers of Food Intake (BFIs) for individual Allium vegetables and the whole food group .
Eigenschaften
IUPAC Name |
prop-2-enyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAMOPIWNLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404519 | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl diethylphosphonoacetate | |
CAS RN |
113187-28-3 | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)


![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)







